molecular formula C19H21N3O4S2 B2424012 4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864975-53-1

4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2424012
CAS No.: 864975-53-1
M. Wt: 419.51
InChI Key: PVJWJZPPRSPZLU-VXPUYCOJSA-N
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Description

4-(Dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a dimethylsulfamoyl group and a benzothiazolylidene moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the methoxyethyl group. The final steps involve the formation of the benzamide core and the attachment of the dimethylsulfamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazole ring or the sulfonamide group, leading to various reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the benzamide core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(Dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfonamides and benzothiazoles.

    Medicine: Research explores its potential as a therapeutic agent, given its structural similarity to known drugs.

    Industry: The compound finds applications in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group may inhibit certain enzymes, while the benzamide core can engage in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylsulfamoyl)benzamide
  • N-(2-Methoxyethyl)benzothiazol-2-ylidene]benzamide
  • Benzothiazole derivatives with sulfonamide groups

Uniqueness

4-(Dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C20H23N3O4S3\text{C}_{20}\text{H}_{23}\text{N}_{3}\text{O}_{4}\text{S}_{3}

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the appropriate benzothiazole and benzamide derivatives. Key steps include:

  • Formation of the Benzothiazole Ring : Cyclization reactions involving thiourea derivatives.
  • Amidation : Reaction of the benzothiazole derivative with dimethylsulfamoyl chloride to introduce the sulfonamide group.

Antimicrobial Activity

Research indicates that compounds with benzothiazole moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives:

  • The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) suggesting moderate activity compared to standard antibiotics .

Antitumor Activity

The compound's potential as an anticancer agent has been explored through various assays:

  • Cell Viability Assays : Demonstrated significant antiproliferative effects on several cancer cell lines, including A549 (lung cancer) and NCI-H358 (non-small cell lung cancer). The IC50 values were noted to be in the low micromolar range, indicating promising activity .
  • Mechanism of Action : The compound is believed to interfere with DNA replication and cell division processes, potentially through binding to DNA or inhibiting specific enzymes involved in these pathways .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : Interaction with key enzymes in metabolic pathways.
  • DNA Binding : The ability to intercalate or bind within the minor groove of DNA, affecting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

  • A study on synthesized benzothiazole derivatives showed that those with similar structural features exhibited enhanced antitumor activity compared to their benzimidazole counterparts .
  • In vivo studies demonstrated a reduction in tumor size in animal models treated with this compound, supporting its potential as a therapeutic agent .

Comparative Analysis of Biological Activities

Compound TypeAntimicrobial Activity (MIC)Antitumor Activity (IC50)
4-(dimethylsulfamoyl)-N-benzamideModerate (12.5 - 25 μM)Low micromolar range
Benzimidazole DerivativesVariableHigher than benzothiazoles
Benzothiazole DerivativesSignificantPromising

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-21(2)28(24,25)15-10-8-14(9-11-15)18(23)20-19-22(12-13-26-3)16-6-4-5-7-17(16)27-19/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJWJZPPRSPZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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